Atamestane - 96301-34-7

Atamestane

Catalog Number: EVT-288069
CAS Number: 96301-34-7
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atamestane has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasms, Hormone-Dependent.
Atamestane is a synthetic steroidal substance with antineoplastic activity. Atamestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)
Source and Classification

Atamestane is derived from the steroid framework and is classified as a steroidal aromatase inhibitor. Aromatase inhibitors are divided into two main categories: steroidal and non-steroidal inhibitors. Atamestane falls under the steroidal category, which mimics the substrate androstenedione to inhibit aromatase activity effectively. Aromatase is an enzyme that catalyzes the conversion of androgens to estrogens, making inhibitors like Atamestane crucial in managing estrogen-dependent conditions such as breast cancer .

Synthesis Analysis

The synthesis of Atamestane involves several steps that can be categorized into two main processes: the preparation of intermediates and the final transformation into Atamestane itself.

  1. Preparation of Intermediates: The synthesis begins with the conversion of androst-4-ene-3,17-dione into 6-methylenandrost-4-ene-3,17-dione. This step typically involves the reaction with triethyl orthoformate in the presence of an acid catalyst.
  2. Dehydrogenation: The key step in synthesizing Atamestane is the dehydrogenation of 6-methylenandrost-4-ene-3,17-dione using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This reaction occurs in an organic solvent at controlled temperatures ranging from room temperature to reflux conditions for several hours .
  3. Purification: Post-reaction purification is essential to isolate Atamestane from by-products and unreacted materials. This often involves recrystallization techniques using solvents like ethanol or water mixtures.
Molecular Structure Analysis

Atamestane's molecular structure features a steroid backbone with specific functional groups that facilitate its interaction with aromatase. The compound's structure can be represented by the following chemical formula:

C19H26OC_{19}H_{26}O

Key structural characteristics include:

  • A fused four-ring system typical of steroids.
  • Functional groups that enhance binding affinity to the aromatase enzyme.
  • Specific stereochemistry that influences its biological activity.

Molecular modeling studies may provide insights into how Atamestane interacts with aromatase at the atomic level, revealing potential binding sites and conformational changes upon interaction .

Chemical Reactions Analysis

Atamestane participates in various chemical reactions primarily related to its role as an aromatase inhibitor. The primary reaction involves:

  1. Aromatase Inhibition: Atamestane binds to the active site of aromatase, inhibiting its enzymatic activity. This prevents the conversion of androgens into estrogens, thereby lowering estrogen levels in tissues where aromatase is active.
  2. Reversible Binding: The binding mechanism can be characterized as reversible or irreversible depending on the concentration and duration of exposure to Atamestane.

Experimental setups often utilize radiometric assays to quantify aromatase activity before and after treatment with Atamestane .

Mechanism of Action

Atamestane exerts its effects primarily through inhibition of aromatase activity. The mechanism can be summarized as follows:

  1. Competitive Inhibition: Atamestane competes with natural substrates for binding to the active site of aromatase.
  2. Alteration of Enzyme Conformation: Upon binding, Atamestane induces conformational changes in aromatase that hinder its ability to catalyze reactions effectively.
  3. Impact on Estrogen Levels: By inhibiting aromatase, Atamestane leads to decreased levels of circulating estrogens, which is beneficial in treating estrogen-dependent tumors .
Physical and Chemical Properties Analysis

Atamestane exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 286 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Typically ranges between 120°C to 130°C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties influence its formulation in pharmaceutical applications and dictate storage conditions .

Applications

Atamestane has several scientific applications:

  1. Cancer Treatment: Primarily used as an adjuvant therapy for hormone-sensitive breast cancer in postmenopausal women by reducing estrogen levels.
  2. Endocrine Disorders: Investigated for use in conditions like gynecomastia or precocious puberty where estrogen levels need regulation.
  3. Research Tool: Utilized in laboratory settings to study estrogen metabolism and the role of aromatase in various physiological processes .
Historical Development and Discovery of Atamestane

Origins in Steroidal Aromatase Inhibitor Research

The discovery of Atamestane (1-methyl-1,4-androstadiene-3,17-dione) emerged from foundational work at the Worcester Foundation for Experimental Biology, where steroid biochemistry underwent transformative advances in the 1970s. This institution served as the epicenter for aromatase research, with scientists Harry and Angela Brodie pioneering the concept of targeted estrogen suppression through enzymatic inhibition. Their systematic investigation of nearly 100 steroidal analogs led to the landmark development of 4-hydroxyandrostenedione (4-OHA, formestane), the first selective steroidal aromatase inhibitor to demonstrate mammary tumor regression in rodent models [1] [8].

Atamestane evolved as a structural optimization of these early leads, designed to overcome the pharmacokinetic limitations of first-generation compounds. While formestane established proof-of-concept for steroidal inhibition, its suboptimal oral bioavailability and rapid metabolism necessitated intramuscular administration, restricting clinical utility. Researchers at the pharmaceutical company Boehringer Ingelheim identified Atamestane’s distinctive 1-methyl-1,4-androstadiene backbone as a solution to enhance metabolic stability while preserving high affinity for the aromatase enzyme [8]. This molecular innovation positioned Atamestane within the critical transition from non-selective adrenal suppressants (e.g., aminoglutethimide) to targeted, generationally advanced steroidal agents.

Table 1: Evolution of Steroidal Aromatase Inhibitors

CompoundKey Structural FeaturesDevelopmental EraPrimary Innovation
TestolactoneD-ring lactone1st Generation (1960s)First clinical steroidal AI
Formestane (4-OHA)4-hydroxy substitution2nd Generation (1980s)First selective steroidal AI
Atamestane1-methyl; Δ1,4-diene3rd GenerationOral bioavailability; Irreversible binding
Exemestane6-methylenyl; Δ1,4-diene3rd GenerationFDA-approved steroidal AI

Rational Design Principles for Irreversible Enzyme Inhibition

Atamestane exemplifies the application of mechanism-based enzyme inactivation principles to steroid chemistry. Its design capitalized on aromatase’s natural catalytic mechanism, positioning the molecule as a substrate analog that undergoes enzymatic activation into a reactive intermediate. The critical structural elements enabling this "suicide inhibition" include:

  • Δ1,4-Diene System: The conjugated diene in the A-ring mimics the androstenedione substrate but introduces unsaturation that promotes covalent modification following hydroxylation [6].
  • C1 Methyl Group: This substituent creates steric tension during the enzyme’s third hydroxylation step (normally attacking C1β-H). The methyl prevents hydrogen abstraction, trapping a reactive heme adduct that alkylates the active site [8].
  • 17-keto Configuration: Maintains hydrogen-bonding interactions with aromatase’s Met374 and Thr310 residues, aligning the inhibitor for optimal activation [5].

Biochemical studies confirmed Atamestane’s irreversible binding kinetics through dialysis experiments: enzyme activity remained suppressed even after extensive washing, while competitive inhibitors like aminoglutethimide showed rapid reversal. This covalent mechanism translated to prolonged pharmacodynamic effects in vivo, with >90% aromatase suppression observed 48 hours post-administration in primate studies despite rapid plasma clearance. The androstane core ensured selectivity against other cytochrome P450 enzymes (e.g., CYP11B1, CYP19), minimizing off-target steroidogenic disruption – a significant limitation of earlier non-steroidal inhibitors [1] [6].

Evolutionary Context Within Third-Generation Aromatase Inhibitors

Atamestane’s development coincided with the emergence of third-generation aromatase inhibitors in the 1990s, a class defined by nanomolar potency and tissue specificity. While non-steroidal agents (anastrozole, letrozole) dominated initial clinical development, steroidal analogs offered distinct pharmacological advantages:

  • Lack of Cross-Resistance: Atamestane and exemestane retained efficacy in breast cancer models resistant to non-steroidal inhibitors due to their distinct mechanism (irreversible vs. reversible inhibition) and androgen receptor agonist activity of metabolites [2] [8].
  • Tissue-Selective Inhibition: Steroidal inhibitors demonstrated preferential accumulation in estrogen-dependent tissues (breast, adipose), potentially enhancing intratumoral efficacy while reducing systemic estrogen deprivation [5].
  • Androgenic Backbone: Metabolites like 1-methyltestosterone exhibited weak androgenic activity, theoretically counteracting musculoskeletal side effects – a hypothesis later validated in exemestane studies [6] [8].

Despite these advantages, Atamestane’s clinical development was ultimately overshadowed by exemestane, which achieved superior oral bioavailability and regulatory approval. Nevertheless, Atamestane’s 1-methyl-Δ1,4-diene structure directly informed exemestane’s design (6-methyl-Δ1,4-diene), cementing its role as a critical structural bridge in steroidal aromatase inhibitor evolution.

Properties

CAS Number

96301-34-7

Product Name

Atamestane

IUPAC Name

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1

InChI Key

PEPMWUSGRKINHX-TXTPUJOMSA-N

SMILES

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1,4-androstadiene-3,17-dione
atamestane
SH 489
SH-489
SH489

Canonical SMILES

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

Isomeric SMILES

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.